molecular formula C5H4ClF3N2O4S B13171617 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride

Cat. No.: B13171617
M. Wt: 280.61 g/mol
InChI Key: WQUZYXJMKHQZAE-UHFFFAOYSA-N
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Description

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride is a chemical compound with significant interest in various scientific fields due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-oxadiazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The oxadiazole ring can be reduced under specific conditions to yield dihydro-oxadiazole derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., pyridine) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in acidic or basic medium.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules selectively.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, facilitating its interaction with nucleophilic sites on biomolecules or other substrates. This reactivity is crucial for its applications in modifying biomolecules and synthesizing complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride
  • 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl fluoride

Uniqueness

Compared to similar compounds, 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride exhibits unique reactivity due to the presence of the oxadiazole ring, which imparts distinct electronic properties. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a valuable compound in various applications.

Biological Activity

The compound 2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride (CAS Number: 2060060-34-4) is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C5H4ClF3N2O3SC_5H_4ClF_3N_2O_3S, with a molecular weight of approximately 296.7 g/mol. The presence of a trifluoromethyl group and a sulfonyl chloride moiety contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₅H₄ClF₃N₂O₃S
Molecular Weight296.7 g/mol
CAS Number2060060-34-4

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazones with various electrophiles. In the case of sulfonyl chlorides, they can be synthesized through a one-pot reaction involving the appropriate precursors under mild conditions. This method not only simplifies the synthesis but also enhances yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of oxadiazole derivatives. For instance, compounds similar to This compound have shown significant activity against Gram-positive and Gram-negative bacteria.

A comparative study on various oxadiazole derivatives revealed that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 20 µM to 40 µM against multi-drug resistant strains like Staphylococcus aureus and Escherichia coli . The antibacterial efficacy was assessed using standard methods such as agar disc diffusion and broth microdilution techniques.

Anticancer Activity

Emerging research indicates that oxadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that derivatives with structural similarities to This compound exhibited IC50 values in the nanomolar range against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a trifluoromethyl group significantly enhanced antibacterial activity. Specifically, one derivative showed an MIC value of 25 µM against E. coli, outperforming several known antibiotics .

Case Study 2: Anticancer Potential

In vitro testing of related oxadiazole compounds revealed potent anticancer activity against MDA-MB-231 cells with IC50 values as low as 0.1 µM. This suggests that modifications in the oxadiazole structure can lead to enhanced therapeutic effects .

Properties

Molecular Formula

C5H4ClF3N2O4S

Molecular Weight

280.61 g/mol

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1,3,4-oxadiazol-3-yl]ethanesulfonyl chloride

InChI

InChI=1S/C5H4ClF3N2O4S/c6-16(13,14)2-1-11-4(12)15-3(10-11)5(7,8)9/h1-2H2

InChI Key

WQUZYXJMKHQZAE-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)N1C(=O)OC(=N1)C(F)(F)F

Origin of Product

United States

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